Triethyl Orthobutyrate
Overview
Description
Triethyl Orthobutyrate, also known as 1,1,1-Triethoxybutane, is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is soluble in various organic solvents such as ethanol and ether. This compound is commonly used as a solvent and an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl Orthobutyrate is typically synthesized through the reaction of butyronitrile with gaseous hydrochloric acid to produce an imine salt, which is then subjected to alcoholysis . Another common method involves the reaction of n-butanol with triethyl orthoformate under acidic conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often involves the use of catalysts to accelerate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Triethyl Orthobutyrate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide as the catalyst.
Substitution: Common reagents include amines and alcohols, often under reflux conditions.
Major Products
Hydrolysis: Butyric acid and ethanol.
Substitution: Depending on the nucleophile, various substituted butyrates can be formed.
Scientific Research Applications
Triethyl Orthobutyrate has a wide range of applications in scientific research:
Organic Synthesis: Used as a benzylic protecting group and an alkaloid precursor.
Antioxidant Formulations: Exhibits superoxide scavenging activity, making it useful in antioxidant formulations.
Medical Research: Studied for its potential therapeutic effects on coumarins-induced liver injury and as an additive in atosiban formulations to inhibit premature labor.
Industrial Applications: Utilized in electrode coatings and antibody immobilization processes due to its ability to form stable complexes with l-lysine.
Mechanism of Action
The mechanism of action of Triethyl Orthobutyrate involves its ability to form stable complexes with various molecules, such as l-lysine, which enhances its utility in electrode coatings and antibody immobilization . Its superoxide scavenging activity is attributed to its ability to neutralize reactive oxygen species, thereby reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Trimethyl Orthoformate: A simpler orthoester with similar reactivity but different physical properties.
Triethyl Orthoformate: Shares similar chemical properties but differs in its applications and reactivity.
Triethyl Orthoacetate: Another orthoester with distinct reactivity and applications in organic synthesis.
Uniqueness
Triethyl Orthobutyrate is unique due to its specific reactivity and applications in both organic synthesis and medical research. Its ability to form stable complexes and exhibit antioxidant properties sets it apart from other similar compounds .
Properties
IUPAC Name |
1,1,1-triethoxybutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPMZTKUZCNGFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327334 | |
Record name | Triethyl Orthobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-76-9 | |
Record name | Triethyl Orthobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1-triethoxybutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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